molecular formula C19H24N4O5 B6581455 ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate CAS No. 1239498-64-6

ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate

Cat. No.: B6581455
CAS No.: 1239498-64-6
M. Wt: 388.4 g/mol
InChI Key: WKDTVQSALURXHR-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a pyrazole ring substituted with a dimethoxyphenyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactionsThe piperazine ring is then attached via a coupling reaction, often using reagents such as carbodiimides or other coupling agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a pyrazole and piperazine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-4-28-19(25)23-9-7-22(8-10-23)18(24)16-12-15(20-21-16)14-11-13(26-2)5-6-17(14)27-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDTVQSALURXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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